Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Overview
Description
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a formyl group at the 3-position and a propanoate ester group at the 1-position. Indole derivatives are known for their aromatic properties and are often used in the synthesis of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives often interact with their targets through intermolecular hydrogen bonds .
Biochemical Pathways
Indole derivatives in general are involved in a wide range of biological activities and can affect multiple pathways .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties .
Biochemical Analysis
Biochemical Properties
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit or activate specific kinases, transcription factors, or other regulatory proteins, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis . These interactions are often mediated by the compound’s indole ring, which can form stable complexes with nucleic acids and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo chemical transformations that affect their activity and potency . These temporal changes can impact the compound’s efficacy in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies have reported threshold effects, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s therapeutic potential and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-formyl-1H-indol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is a common starting material for indole derivatives.
Formylation: The indole undergoes formylation at the 3-position using reagents such as formic acid or formyl chloride in the presence of a catalyst like phosphoric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-formyl-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 3-(3-carboxy-1H-indol-1-yl)propanoate.
Reduction: 3-(3-hydroxymethyl-1H-indol-1-yl)propanoate.
Substitution: 5-bromo-3-(3-formyl-1H-indol-1-yl)propanoate.
Scientific Research Applications
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-(1H-indol-3-yl)propanoate: Similar structure but lacks the formyl group.
3-(1H-indol-3-yl)propanoic acid: Similar structure but has a carboxylic acid group instead of the ester group.
1-Methylindole-3-carboxaldehyde: Similar structure but has a methyl group at the 1-position and a formyl group at the 3-position.
Uniqueness: Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is unique due to the presence of both a formyl group and a propanoate ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-(3-formylindol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILJMOUXOONPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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